molecular formula C12H7BrN2OS B1384104 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 827614-31-3

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1384104
CAS No.: 827614-31-3
M. Wt: 307.17 g/mol
InChI Key: YNENCAUDZLYMRO-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a bromophenyl group at the 7-position further enhances its chemical properties, making it a valuable target for synthesis and research.

Biochemical Analysis

Biochemical Properties

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . By binding to the active sites of these enzymes, this compound can modulate their activity, leading to altered cellular responses. Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . Furthermore, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . This compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites . This binding can prevent substrate access and subsequent catalytic activity, leading to downstream effects on cellular processes. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to modulate signaling pathways and transcription factors further contributes to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These findings suggest that the compound’s effects are both immediate and long-lasting, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing tumor growth and inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA, RNA, and proteins . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy and specificity . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This includes the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core structure, with the bromophenyl group enhancing its chemical properties .

Scientific Research Applications

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to the presence of the bromophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a unique and valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

7-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNENCAUDZLYMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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